![molecular formula C14H11Cl2NO5S B300637 ethyl {2,6-dichloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B300637.png)
ethyl {2,6-dichloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate
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Overview
Description
Ethyl {2,6-dichloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate, also known as DTT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. DTT is a thiazolidine derivative that has been synthesized using different methods and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of ethyl {2,6-dichloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate involves the inhibition of various enzymes that are involved in cell proliferation and inflammation. ethyl {2,6-dichloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins and is responsible for inflammation. ethyl {2,6-dichloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. Inhibition of HDACs by ethyl {2,6-dichloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate can result in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
ethyl {2,6-dichloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate has various biochemical and physiological effects. ethyl {2,6-dichloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). ethyl {2,6-dichloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that is involved in the regulation of immune responses and inflammation. Inhibition of NF-κB by ethyl {2,6-dichloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate can result in the inhibition of inflammation. Additionally, ethyl {2,6-dichloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can result in the reduction of oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl {2,6-dichloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate in lab experiments is its ability to inhibit the activity of various enzymes involved in cell proliferation and inflammation. ethyl {2,6-dichloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate has been shown to have good purity and yield, which makes it easy to use in lab experiments. However, one of the limitations of using ethyl {2,6-dichloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate in lab experiments is its potential toxicity. ethyl {2,6-dichloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of ethyl {2,6-dichloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate in scientific research. One potential direction is the development of ethyl {2,6-dichloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate analogs that have improved potency and selectivity. Another potential direction is the use of ethyl {2,6-dichloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate in combination with other drugs to enhance its therapeutic effects. Additionally, the use of ethyl {2,6-dichloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate in the treatment of neurodegenerative diseases such as Alzheimer's disease is an area that requires further investigation. Overall, ethyl {2,6-dichloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate has shown great potential in various areas of scientific research and further studies are needed to fully understand its potential applications.
Synthesis Methods
Ethyl {2,6-dichloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate can be synthesized using different methods. One of the most common methods involves the reaction of 2,6-dichloro-4-hydroxyacetophenone with thiosemicarbazide in the presence of ethyl chloroacetate. The resulting product is then treated with sodium hydroxide to obtain ethyl {2,6-dichloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate. Another method involves the reaction of 2,6-dichloro-4-nitrophenol with thiosemicarbazide in the presence of sodium ethoxide, followed by reduction with sodium dithionite to obtain ethyl {2,6-dichloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate. These methods have been shown to yield ethyl {2,6-dichloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate with good purity and yield.
Scientific Research Applications
Ethyl {2,6-dichloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate has been shown to have various scientific research applications. One of the most promising applications is in the field of cancer research. ethyl {2,6-dichloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. ethyl {2,6-dichloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate has also been shown to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, ethyl {2,6-dichloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate has been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
Product Name |
ethyl {2,6-dichloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate |
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Molecular Formula |
C14H11Cl2NO5S |
Molecular Weight |
376.2 g/mol |
IUPAC Name |
ethyl 2-[2,6-dichloro-4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C14H11Cl2NO5S/c1-2-21-11(18)6-22-12-8(15)3-7(4-9(12)16)5-10-13(19)17-14(20)23-10/h3-5H,2,6H2,1H3,(H,17,19,20)/b10-5- |
InChI Key |
WXSMCBONKHBEPQ-YHYXMXQVSA-N |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)/C=C\2/C(=O)NC(=O)S2)Cl |
SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)C=C2C(=O)NC(=O)S2)Cl |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)C=C2C(=O)NC(=O)S2)Cl |
Origin of Product |
United States |
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